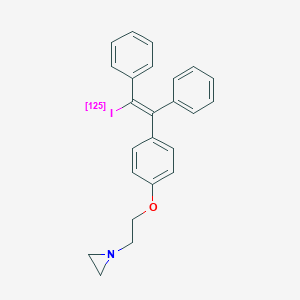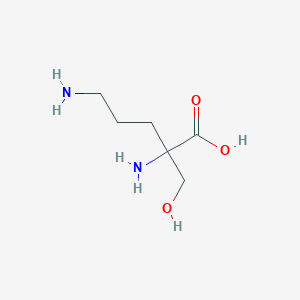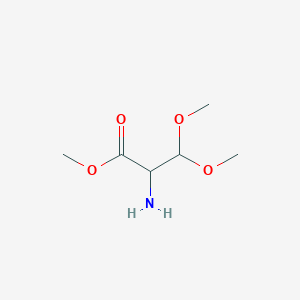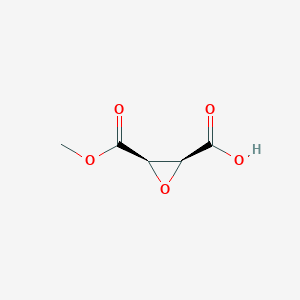
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CA, is a chiral epoxide that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophiles, such as amino acids and proteins. This covalent bonding can lead to the inhibition of enzyme activity and the disruption of cellular processes.
Effets Biochimiques Et Physiologiques
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high selectivity towards nucleophiles, allowing for precise control over reactions. However, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can also be toxic to cells at high concentrations, making it important to carefully control the dosage in experiments.
Orientations Futures
There are many potential future directions for research on (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid. In medicine, further studies could investigate its potential as a drug delivery system or as a building block for the synthesis of novel pharmaceuticals. In agriculture, research could focus on developing (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid-based pesticides that are more environmentally friendly than traditional pesticides. In materials science, future research could investigate the use of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in the synthesis of biodegradable polymers with a range of potential applications.
Méthodes De Synthèse
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized through a few different methods, including the reaction of oxirane-2-carboxylic acid with methanol in the presence of a catalyst, or the reaction of 2-methoxycarbonyloxirane with maleic anhydride. The latter method has been shown to be more efficient and selective, resulting in higher yields of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid.
Applications De Recherche Scientifique
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been shown to have antiviral, antibacterial, and antitumor properties. It has also been investigated for its potential use in drug delivery systems and as a building block for the synthesis of novel pharmaceuticals.
In agriculture, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been studied for its ability to protect crops from fungal and bacterial infections. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
In materials science, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a monomer in the synthesis of biodegradable polymers. These polymers have potential applications in the development of environmentally friendly packaging materials and medical devices.
Propriétés
Numéro CAS |
112574-71-7 |
|---|---|
Nom du produit |
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid |
Formule moléculaire |
C5H6O5 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(2S,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m0/s1 |
Clé InChI |
HOMGCVPJOFSUEQ-STHAYSLISA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canonique |
COC(=O)C1C(O1)C(=O)O |
Synonymes |
2,3-Oxiranedicarboxylicacid,monomethylester,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



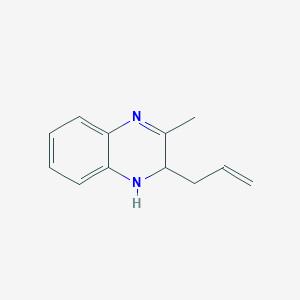

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
